N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-3-15-5-4-9(13-15)6-11-10-7-12-14(2)8-10/h4-5,7-8,11H,3,6H2,1-2H3 |
InChI Key |
UTRBXEBVWCVQLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often with a base such as triethylamine.
Major Products
Oxidation: Pyrazole N-oxides
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazole derivatives with various functional groups
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against colorectal and breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 5.0 | |
| Colorectal Cancer | HT-29 | 7.5 | |
| Liver Cancer | HepG2 | 3.2 |
Mechanism of Action
The mechanism through which these compounds exert their effects often involves the induction of oxidative stress and subsequent activation of apoptotic pathways. For example, one study found that specific pyrazole derivatives could activate caspases, leading to programmed cell death in cancer cells.
Antimicrobial Properties
This compound has also shown promising antimicrobial activity against various pathogens. The compound's structure allows it to interact with bacterial membranes or inhibit critical metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 14 |
Materials Science
In addition to biological applications, pyrazole-based compounds are being explored for their potential use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The unique electronic properties of pyrazole derivatives make them suitable candidates for enhancing the performance of these devices.
Case Study 1: Anticancer Efficacy
A study published in ACS Omega synthesized a series of pyrazole derivatives and evaluated their anticancer efficacy. The results indicated that specific compounds significantly inhibited the growth of breast and liver cancer cells, suggesting a viable pathway for developing new anticancer agents based on this scaffold.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of various pyrazole derivatives, including this compound. The study utilized disk diffusion methods to measure inhibition zones against common pathogens, confirming the compound's potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares the target compound with structurally related pyrazole-based amines:
Physicochemical Properties
- Stability : Pyrazole amines with electron-withdrawing groups (e.g., trifluoromethyl in C₁₄H₁₅F₃N₄S) exhibit higher metabolic stability but reduced solubility .
Key Research Findings
- Structural Flexibility : Ethyl and methyl groups on pyrazole rings improve steric compatibility with hydrophobic kinase pockets, as seen in BIIB068 (a BTK inhibitor) .
- Cost vs. Efficacy : Despite the high cost of 1-methyl-1H-pyrazol-4-amine, its derivatives remain synthetically valuable due to their bioactivity .
Biological Activity
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H15N5 |
| Molecular Weight | 225.27 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN1C=CC(=N1)CNC2=CN(N=C2C) |
| InChI Key | XXXXXX |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic route often uses methods such as alkylation and cyclization to form the pyrazole ring structures, which are crucial for its biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives similar to this compound have shown significant inhibitory effects on various cancer cell lines:
- Breast Cancer (MDA-MB-231) : IC50 values indicated effective growth inhibition.
- Liver Cancer (HepG2) : Displayed cytotoxicity with mean growth inhibition percentages exceeding 50% .
The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Pyrazole derivatives can interact with enzymes and receptors critical for tumor growth, leading to apoptosis in malignant cells .
Anti-inflammatory Properties
In addition to anticancer effects, pyrazole compounds have been noted for their anti-inflammatory activities. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators, making them potential candidates for treating inflammatory diseases .
Study 1: Anticancer Efficacy
A study conducted by Wei et al. evaluated various pyrazole derivatives against different cancer cell lines, including A549 (lung cancer). The compound exhibited an IC50 value of 26 µM, indicating moderate potency against tumor growth. The study emphasized the importance of structural modifications in enhancing anticancer activity .
Study 2: Mechanistic Insights
Research by Niculescu-Duvaz et al. explored the molecular interactions of pyrazole derivatives with COX enzymes. Their findings suggested that specific substitutions at the pyrazole ring could enhance binding affinity and selectivity towards COX-2, further supporting the compound's anti-inflammatory potential .
Q & A
Q. What are the recommended synthetic routes for preparing N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine?
A common method involves coupling pyrazole derivatives via nucleophilic substitution or condensation reactions. For instance, copper-catalyzed cross-coupling in dimethyl sulfoxide (DMSO) with cesium carbonate as a base has been used for similar pyrazole-based amines, yielding products at ~17.9% efficiency. However, low yields suggest optimization is needed, such as exploring alternative catalysts (e.g., palladium) or adjusting reaction temperatures .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Analytical techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and amine functionality. For example, δ 8.87 ppm (d, J = 2 Hz) in CDCl₃ indicates aromatic protons in pyrazole rings .
- HRMS (ESI) : To verify molecular weight (e.g., observed m/z 215 [M+H]⁺) .
- HPLC : For purity assessment (>98% recommended for pharmacological studies) .
Q. What solvents are optimal for solubility studies of this compound?
Pyrazole derivatives typically dissolve in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (dichloromethane). Aqueous solubility can be enhanced via hydrochloride salt formation, as seen with structurally related amines .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or mass spectra may arise from tautomerism (common in pyrazoles) or degradation of the amine group. For example, 1-methyl-1H-pyrazol-4-amine is prone to degradation under prolonged heating, necessitating strict temperature control during synthesis. Cross-validation with X-ray crystallography (using SHELXL ) or computational DFT studies can clarify ambiguities .
Q. What strategies can improve the yield of this compound in multi-step syntheses?
Key considerations:
- Catalyst selection : Copper(I) bromide in yielded 17.9%, but palladium catalysts (e.g., Pd(OAc)₂) may enhance efficiency for cross-couplings.
- Reagent excess : Using a 2–3× molar excess of amine precursors can mitigate side reactions .
- Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) improves separation of polar byproducts .
Q. How does this compound interact with biological targets, and what computational tools validate these interactions?
Molecular docking studies (e.g., AutoDock Vina) predict binding affinities. For example, pyrazole derivatives with similar substituents showed binding energies of −4.47 kcal/mol against Super antigen SMEZ-2 (PDB: 1ET6). Pharmacokinetic profiling (ADMET) via SwissADME can assess bioavailability and toxicity risks .
Q. What experimental designs are critical for evaluating the compound’s pharmacological activity?
- In vitro assays : MTT for cytotoxicity (IC₅₀ determination) and maximal electroshock (MES) for anticonvulsant screening .
- Dose-response curves : Use ≥3 replicates to account for variability in amine stability .
- Control compounds : Compare with known standards (e.g., nafcillin for antibacterial studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
